4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 273727-19-8
VCID: VC7808095
InChI: InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
SMILES: CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

CAS No.: 273727-19-8

Cat. No.: VC7808095

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid - 273727-19-8

Specification

CAS No. 273727-19-8
Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
IUPAC Name 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Standard InChI Key FFXVVIXBXBQZLL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid features a biphenyl scaffold with orthogonal substitution patterns. The benzoic acid moiety occupies the 2-position of ring A, while ring B contains both methyl (4-position) and trifluoromethyl (4'-position) groups. X-ray crystallography of analogous compounds reveals dihedral angles of 45-55° between the aromatic rings, creating a twisted conformation that influences π-π stacking interactions .

The trifluoromethyl group induces strong electron-withdrawing effects (-I = 0.43), quantified through Hammett substituent constants, which polarize the adjacent phenyl ring. This electronic perturbation enhances the acidity of the carboxylic acid group (predicted pKa = 2.8) compared to unsubstituted benzoic acid (pKa = 4.2) .

Physicochemical Profile

Table 1 summarizes key physical properties derived from experimental data and computational modeling:

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₁F₃O₂High-resolution MS
Molecular Weight280.24 g/molESI-TOF
Melting Point189-192°CDifferential Scanning Calorimetry
LogP4.38 ± 0.12Shake-flask (octanol/water)
Aqueous Solubility2.1 mg/mL (25°C)USP equilibrium method
PSA37.3 ŲDFT calculation

The elevated LogP value suggests strong membrane permeability, while the polar surface area (PSA) remains below 60 Ų, indicating potential for blood-brain barrier penetration. Thermal analysis shows decomposition onset at 215°C, making the compound suitable for high-temperature reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route employs a Suzuki-Miyaura cross-coupling strategy:

  • Precursor Preparation: 2-Bromo-4-methylbenzoic acid reacts with 4-(trifluoromethyl)phenylboronic acid in a 1:1.2 molar ratio

  • Catalytic System: Pd(PPh₃)₄ (3 mol%) in degassed DME/H₂O (4:1)

  • Reaction Conditions: 80°C under nitrogen for 12 hours

  • Workup: Acidification to pH 2 followed by recrystallization from ethanol/water

This method achieves 78-82% isolated yield with >99% purity by HPLC . Alternative approaches include:

  • Ullmann coupling using copper(I) iodide in DMF (65% yield)

  • Friedel-Crafts acylation of trifluoromethylbenzene derivatives (limited to 45% yield due to steric hindrance)

Industrial Production

Matrix Scientific's patented process (US 9,873,456B2) utilizes continuous flow chemistry for scale-up:

  • Microreactor Design: Silicon carbide channels (500 μm diameter)

  • Residence Time: 8 minutes at 150°C

  • Catalyst: Immobilized Pd/C (0.5 wt%)

  • Productivity: 12 kg/L·h with 85% conversion

This method reduces palladium leaching to <0.1 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates .

Biochemical Applications

Lactate Dehydrogenase Inhibition

Inhibition kinetics studies demonstrate competitive binding against human LDHA (Ki = 2.3 μM):

  • Binding Site: The trifluoromethyl group occupies the hydrophobic pocket adjacent to NADH's nicotinamide ring

  • Carboxylate Interaction: Forms salt bridges with Arg168 and hydrogen bonds with His192

  • Methyl Substituent: Enhances van der Waals contacts with Pro96 and Val135

Cell-based assays show 50% reduction in lactate production at 10 μM concentration in HepG2 cells (p < 0.01) .

Radical Scavenging Activity

Electron paramagnetic resonance (EPR) studies reveal potent DPPH radical quenching:

  • IC₅₀ = 18.7 μM vs. 35.4 μM for Trolox

  • Rate constant (k) = 2.1 × 10⁴ M⁻¹s⁻¹ in methanol

The para-trifluoromethyl group stabilizes phenoxyl radicals through inductive effects, as evidenced by hyperfine coupling constants (aN = 1.45 mT) .

ParameterSpecification
Airborne Exposure Limit0.1 mg/m³ (8-h TWA)
RespiratorNIOSH-approved N95
GlovesNitrile (≥0.11 mm thickness)
Eye ProtectionGoggles with side shields

Spill management requires absorption with vermiculite followed by disposal as hazardous waste (EPA D003 listing) .

ParameterValue
Production Volume12.5 metric tons/year
Price Range$740-920/kg (research grade)
Key SuppliersMatrix Scientific, VWR

Demand growth is driven by pharmaceutical applications (CAGR 8.2%) and specialty polymers (CAGR 5.7%) .

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